molecular formula C7H7N3OS B14299497 4-Pyrimidin-2-ylsulfanylazetidin-2-one CAS No. 119005-24-2

4-Pyrimidin-2-ylsulfanylazetidin-2-one

Cat. No.: B14299497
CAS No.: 119005-24-2
M. Wt: 181.22 g/mol
InChI Key: POOXSFNFZNUVME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pyrimidin-2-ylsulfanylazetidin-2-one is a heterocyclic compound that features both a pyrimidine ring and an azetidinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidin-2-ylsulfanylazetidin-2-one typically involves the formation of the azetidinone ring followed by the introduction of the pyrimidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable β-lactam with a pyrimidine thiol can yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include considerations for reaction efficiency, cost-effectiveness, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidin-2-ylsulfanylazetidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can lead to various functionalized derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism by which 4-Pyrimidin-2-ylsulfanylazetidin-2-one exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Pyrimidin-2-ylsulfanylazetidin-2-one is unique due to the combination of the pyrimidine and azetidinone rings, which imparts distinct chemical and biological properties.

Properties

CAS No.

119005-24-2

Molecular Formula

C7H7N3OS

Molecular Weight

181.22 g/mol

IUPAC Name

4-pyrimidin-2-ylsulfanylazetidin-2-one

InChI

InChI=1S/C7H7N3OS/c11-5-4-6(10-5)12-7-8-2-1-3-9-7/h1-3,6H,4H2,(H,10,11)

InChI Key

POOXSFNFZNUVME-UHFFFAOYSA-N

Canonical SMILES

C1C(NC1=O)SC2=NC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.